N-(butan-2-yl)-N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide
CAS No.: 899989-74-3
Cat. No.: VC5087951
Molecular Formula: C17H19ClN4O4S
Molecular Weight: 410.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899989-74-3 |
|---|---|
| Molecular Formula | C17H19ClN4O4S |
| Molecular Weight | 410.87 |
| IUPAC Name | N'-butan-2-yl-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
| Standard InChI | InChI=1S/C17H19ClN4O4S/c1-3-10(2)19-16(23)17(24)20-15-13-8-27(25,26)9-14(13)21-22(15)12-6-4-11(18)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,19,23)(H,20,24) |
| Standard InChI Key | PJQAHSPMOJMCQC-UHFFFAOYSA-N |
| SMILES | CCC(C)NC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl |
Introduction
N-(butan-2-yl)-N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic compound belonging to the class of thienopyrazoles. It features a unique structural arrangement, including a thieno[3,4-c]pyrazole moiety and a butan-2-yl substituent. This compound has garnered significant interest in fields such as medicinal chemistry and agrochemicals due to its potential applications.
Chemical Formula and Molecular Weight
-
Chemical Formula: Not explicitly provided in the search results, but it is a derivative of thienopyrazoles.
-
Molecular Weight: Approximately 367.87 g/mol.
Structural Features
-
The compound includes a thieno[3,4-c]pyrazole ring system, which is a fused heterocyclic structure combining a thiophene and a pyrazole ring.
-
It also contains a butan-2-yl group and a 4-chlorophenyl substituent.
Synthesis and Chemical Reactions
The synthesis of N-(butan-2-yl)-N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide typically involves reactions between thienopyrazole derivatives and amine functionalities. These reactions often require controlled conditions, such as specific solvents (e.g., dimethylformamide or acetonitrile) and catalysts (e.g., coupling agents like EDC or DCC) to achieve optimal yields and purity.
Typical Synthesis Steps
-
Preparation of Thienopyrazole Derivative: This involves forming the thieno[3,4-c]pyrazole core.
-
Introduction of Substituents: The butan-2-yl and 4-chlorophenyl groups are introduced through appropriate chemical reactions.
-
Formation of Ethanediamide: The final step involves the formation of the ethanediamide linkage.
Potential Applications
This compound is of interest in medicinal chemistry and agrochemicals due to its potential biological activities. Similar compounds have shown activity against various biological targets, such as kinases or phosphodiesterases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume